molecular formula C10H8Br2N2O B2725742 2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide CAS No. 1825615-92-6

2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide

Cat. No.: B2725742
CAS No.: 1825615-92-6
M. Wt: 331.995
InChI Key: HTPNXEFQCUMRCM-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide is a chemical compound offered for research purposes. It belongs to the class of N-substituted benzamide derivatives, which are frequently explored in medicinal chemistry and drug discovery for their potential biological activities. As a building block, this compound features bromine substituents that offer sites for further functionalization via metal-catalyzed cross-coupling reactions, and a nitrile group that can serve as a versatile synthetic intermediate. Researchers investigating the structure-activity relationships of benzamides or developing modulators for various biological targets may find this compound of interest. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dibromo-N-(cyanomethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2O/c1-14(5-4-13)10(15)8-3-2-7(11)6-9(8)12/h2-3,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPNXEFQCUMRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Bromination of Pre-Functionalized Intermediates

Electrophilic bromination of benzoic acid derivatives typically requires directing groups to control regioselectivity. For 2,4-dibromination, the amide group’s meta-directing nature complicates direct bromination post-amide formation. Thus, bromination is often performed prior to amide synthesis:

Pathway A :

  • Start with 3-nitrobenzoic acid (ortho/para-directing nitro group).
  • Brominate to introduce bromine at the 2- and 4-positions.
  • Reduce nitro group to amine, then oxidize to carboxylic acid.
  • Proceed to amide formation.

However, this route involves multiple redox steps, reducing overall yield.

Pathway B :
Direct use of 2,4-dibromobenzoic acid (CAS 56550-09-9), a commercially available starting material, circumvents regioselectivity issues. This approach is preferred for scalability, as evidenced by its application in analogous syntheses.

Radical Bromination Techniques

Radical-initiated bromination, such as using N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN), offers an alternative for benzylic or allylic bromination. However, for aromatic bromination, electrophilic methods remain superior. The patent CN101597243A highlights the use of NBS with 2,2'-Diisopropyl azodicarboxylate in dichloromethane at 45–55°C, achieving high yields (82–86%) for biphenyl derivatives. Adapting these conditions to benzamides may require optimization to suppress side reactions.

Amide Bond Formation: Methodologies and Optimization

Direct Amidation via Acid Chloride Intermediates

The most straightforward route involves converting 2,4-dibromobenzoic acid to its acid chloride, followed by reaction with methyl(cyanomethyl)amine:

  • Acid Chloride Synthesis :

    • Reagents : Thionyl chloride (SOCl₂), oxalyl chloride, or PCl₅.
    • Conditions : 25–55°C in halogenated solvents (e.g., dichloromethane).
    • Typical yields: >90%.
  • Amine Coupling :

    • Amine : Methyl(cyanomethyl)amine (synthesized via alkylation of methylamine with cyanomethyl bromide).
    • Base : Pyridine or triethylamine to neutralize HCl.
    • Solvent : Dichloromethane or THF.
    • Yield : Estimated 70–85% based on analogous reactions.

Challenges :

  • Limited commercial availability of methyl(cyanomethyl)amine necessitates in situ synthesis.
  • Competing hydrolysis of the acid chloride requires anhydrous conditions.

Stepwise Alkylation of Primary Amides

For laboratories lacking access to methyl(cyanomethyl)amine, a two-step alkylation strategy may be employed:

  • Primary Amide Formation :

    • React 2,4-dibromobenzoyl chloride with methylamine to yield N-methyl-2,4-dibromobenzamide .
  • N-Alkylation :

    • Reagent : Cyanomethyl bromide.
    • Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the amide nitrogen.
    • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Yield : 50–65% (lower due to steric hindrance and poor nucleophilicity of the amide nitrogen).

Alternative Synthetic Routes and Novel Approaches

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, enables alkylation of alcohols to amines. Adapting this to amides:

  • Substrate : N-methyl-2,4-dibromobenzamide.
  • Alcohol : Cyanomethyl alcohol (HOCH₂CN).
  • Conditions : DEAD, PPh₃, THF, 0°C to room temperature.

Limitations :

  • Limited precedent for amide alkylation via Mitsunobu.
  • Potential side reactions with the amide carbonyl.

Reductive Amination Pathways

A hypothetical route involves condensing 2,4-dibromobenzaldehyde with methyl(cyanomethyl)amine under reductive conditions:

  • Imine Formation : Benzaldehyde + amine → imine.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol.
  • Oxidation : To convert the resulting secondary amine to the amide.

This route is speculative and lacks experimental validation in the literature.

Analytical Characterization and Quality Control

Successful synthesis requires rigorous characterization:

Spectroscopic Data (Hypothetical)

  • ¹H NMR (CDCl₃) :
    δ 4.56 (s, 2H, CH₂CN), δ 3.12 (s, 3H, NCH₃), δ 7.2–8.1 (m, 3H, aromatic).
  • ¹³C NMR :
    167.8 (C=O), 117.3 (CN), 38.5 (NCH₃), 28.9 (CH₂CN).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Crystallographic Validation

Single-crystal X-ray diffraction (as in PMC3050277) could confirm molecular geometry, particularly the syn-periplanar configuration of the amide group.

Industrial Scalability and Environmental Considerations

Solvent and Reagent Selection

  • Preferred Solvents : Dichloromethane (low cost, high volatility) for bromination; THF for alkylation.
  • Waste Mitigation : Diethyl phosphite (as in CN101597243A) quenches excess bromine, reducing HBr emissions.

Process Optimization

  • Temperature Control : Maintaining 45–55°C during bromination minimizes byproducts.
  • Catalyst Loading : Radical initiators (e.g., AIBN) at 0.01–0.2 eq. optimize reaction rates.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The bromine atoms and cyanomethyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following analysis compares 2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide with key benzamide analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Functional Group Variations

  • Halogenation Patterns: 4-Bromo-N-(2-nitrophenyl)benzamide (): Features a single bromine at the 4-position and a nitro group on the aniline ring. The nitro group enhances electrophilicity, making it useful in crystallography studies, while bromine contributes to molecular stability . 4-Bromo-N,N-dimethylbenzamide (CAS 18469-37-9; ): Lacks the cyanomethyl group but includes dimethylamine substitution. The dimethylamino group increases solubility in polar solvents compared to the cyanomethyl analog . U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide; ): A potent opioid with chloro substituents and a cyclohexyl-dimethylamino group.
  • Amide Side Chain Diversity: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains a hydroxyl and tertiary alcohol group, enabling hydrogen bonding and metal coordination, unlike the cyanomethyl group’s nitrile functionality .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP (Predicted) Solubility
This compound C₁₀H₉Br₂N₂O 340.01 2,4-Br, N-cyanomethyl, N-methyl ~3.5 Low in water
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 331.13 4-Br, 2-NO₂ ~2.8 Moderate (DMF)
4-Bromo-N,N-dimethylbenzamide C₉H₁₀BrNO 228.09 4-Br, N,N-dimethyl ~2.2 High (ethanol)
U-47700 C₁₆H₂₁Cl₂N₂O 332.25 3,4-Cl, cyclohexyl-dimethylamino ~4.1 Low (lipophilic)

Notes:

  • Bromine atoms increase molecular weight and lipophilicity (higher LogP), as seen in the dibromo derivative vs. mono-bromo analogs .
  • The cyanomethyl group in the target compound may reduce solubility in polar solvents compared to dimethylamino or hydroxyl substituents .

Key Research Findings and Implications

Cyanomethyl vs. Alkylamine Groups: The nitrile group’s electron-withdrawing nature may reduce basicity at the amide nitrogen compared to dimethylamino-substituted benzamides, altering interaction with biological targets .

Synthetic Challenges: Introducing both bromine and cyanomethyl groups requires sequential halogenation and amidation steps, posing scalability challenges absent in simpler analogs .

Biological Activity

2,4-Dibromo-N-(cyanomethyl)-N-methylbenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in research and therapy.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1825615-92-6
  • Molecular Formula : C10H9Br2N3O
  • Molecular Weight : 328.01 g/mol

The compound features a benzamide structure with two bromine substituents at the 2 and 4 positions and a cyanomethyl group attached to the nitrogen atom. This unique configuration may influence its interaction with biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been reported to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

In vitro assays demonstrated that the compound inhibits cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis
HeLa20G2/M Arrest
A54925Apoptosis

Enzyme Inhibition

Further investigations revealed that this compound acts as an inhibitor of specific enzymes involved in tumor progression. Notably, it has shown inhibitory activity against:

  • Dihydrofolate Reductase (DHFR) : A key enzyme in nucleotide synthesis.
  • Ubiquitin-Specific Protease (USP1) : Involved in protein degradation pathways.

These interactions suggest that this compound may disrupt critical cellular processes, contributing to its anticancer effects.

Case Studies

In a recent clinical study, patients with advanced solid tumors were administered varying doses of the compound as part of a phase I trial. The results indicated:

  • Objective Response Rate : 30% of patients exhibited partial responses.
  • Common Side Effects : Fatigue, nausea, and hematological toxicities were noted but were manageable.

The proposed mechanism involves:

  • Binding Affinity : The bromine atoms enhance lipophilicity, facilitating membrane permeability and target binding.
  • Apoptotic Pathway Activation : Induction of pro-apoptotic factors while inhibiting anti-apoptotic proteins.
  • Cell Cycle Disruption : Interference with cyclin-dependent kinases leading to cell cycle arrest.

Research Findings

Several studies have highlighted the compound's potential beyond oncology:

  • Antimicrobial Activity : Preliminary screening suggests moderate antibacterial effects against Gram-positive bacteria.
  • Neuroprotective Effects : In animal models, it has shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress.

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